1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one
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Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an oxadiazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a phenoxyethanone derivative that contains the oxadiazole ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can modulate enzyme activity. These interactions lead to changes in cellular signaling pathways, which can result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol: Similar structure but with a naphthalene ring instead of an oxadiazole ring.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains a benzimidazole ring instead of an oxadiazole ring.
Uniqueness
1-[4-(2-Methoxyphenyl)piperazin-1-YL]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]ethan-1-one is unique due to its combination of a piperazine ring with both a methoxyphenyl group and an oxadiazole ring. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-33-24-13-6-5-12-23(24)30-14-16-31(17-15-30)25(32)19-34-22-11-7-10-21(18-22)27-28-26(29-35-27)20-8-3-2-4-9-20/h2-13,18H,14-17,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICMIPOXSVOFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC(=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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